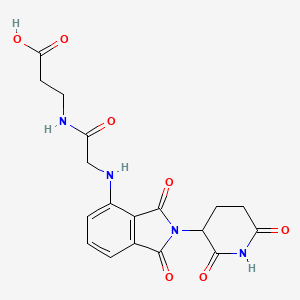

Pomalidomide-CH2CONH-C2-COOH

Description

BenchChem offers high-quality Pomalidomide-CH2CONH-C2-COOH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pomalidomide-CH2CONH-C2-COOH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O7/c23-12-5-4-11(16(27)21-12)22-17(28)9-2-1-3-10(15(9)18(22)29)20-8-13(24)19-7-6-14(25)26/h1-3,11,20H,4-8H2,(H,19,24)(H,25,26)(H,21,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDPAEAOYHJRPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O7 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pomalidomide-CH2CONH-C2-COOH

This guide provides a comprehensive technical overview of the mechanism of action of Pomalidomide-CH2CONH-C2-COOH, a critical building block in the field of targeted protein degradation. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level description to explore the underlying biochemistry, cellular pathways, and experimental validation strategies that define the molecule's function. We will dissect its role not as a standalone therapeutic, but as a sophisticated tool for hijacking the cell's own protein disposal machinery, a concept that is revolutionizing modern pharmacology.

Part 1: The Cellular Machinery of Protein Degradation

At the heart of cellular homeostasis is the Ubiquitin-Proteasome System (UPS) , the principal mechanism for regulated protein degradation in eukaryotic cells.[1][2] The UPS is responsible for eliminating misfolded, damaged, or short-lived regulatory proteins, thereby controlling a vast array of cellular processes, including cell cycle progression, signal transduction, and transcription.[2][3] This process is a highly specific, multi-step enzymatic cascade.[4]

-

Ubiquitin Activation: A small regulatory protein, ubiquitin (Ub), is activated in an ATP-dependent reaction by a ubiquitin-activating enzyme (E1).[4][5]

-

Ubiquitin Conjugation: The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[5]

-

Ubiquitin Ligation: A ubiquitin ligase (E3) recognizes a specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein. The human genome encodes over 600 E3 ligases, conferring immense specificity to this system.[4]

-

Polyubiquitination: This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the proteasome.[5] The K48-linked polyubiquitin chain is the canonical signal for proteasomal degradation.[4]

-

Proteasomal Degradation: The 26S proteasome, a large multi-protein complex, recognizes, unfolds, and degrades the tagged protein into small peptides, recycling the ubiquitin molecules.[1][3]

This elegant system of targeted destruction has inspired a new therapeutic modality known as Targeted Protein Degradation (TPD) .

Core Concept: Hijacking the UPS with PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the UPS for therapeutic purposes.[6][7] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein from the cell entirely.[7][8] They consist of three components:

-

A ligand that binds to a Protein of Interest (POI) .

-

A ligand that recruits an E3 ubiquitin ligase .

-

A chemical linker that connects the two ligands.[8]

The PROTAC acts as a molecular bridge, bringing the POI into close proximity with the E3 ligase, an event that does not naturally occur.[7] This induced proximity leads to the ubiquitination and subsequent degradation of the POI.[8] Pomalidomide-CH2CONH-C2-COOH is a key component for the E3 ligase-recruiting half of this technology.

Part 2: Pomalidomide's Intrinsic Mechanism as a "Molecular Glue"

Pomalidomide is a third-generation immunomodulatory imide drug (IMiD), an analog of thalidomide.[9][10] Its standalone mechanism involves acting as a "molecular glue."[11] It binds directly to Cereblon (CRBN) , a substrate receptor protein for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[10][][13][14]

The binding of pomalidomide to CRBN induces a conformational change in the substrate-binding pocket.[14] This new surface does not inhibit CRBN but instead recruits proteins that are not its natural substrates, known as neosubstrates .[15][16] In the context of multiple myeloma, the key neosubstrates recruited by pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[][17][18] The subsequent ubiquitination and proteasomal degradation of Ikaros and Aiolos are central to pomalidomide's potent anti-myeloma and immunomodulatory effects.[10][17] Pomalidomide can also induce the degradation of other neosubstrates such as ARID2 and PLZF.[16][19]

This well-characterized, high-affinity interaction with CRBN makes pomalidomide an ideal E3 ligase ligand for PROTAC development.[20][21]

Part 3: The Core Function of Pomalidomide-CH2CONH-C2-COOH

Pomalidomide-CH2CONH-C2-COOH is not an active drug in itself but rather a sophisticated chemical intermediate designed for the synthesis of PROTACs.[18] Its structure consists of:

-

The Pomalidomide Moiety: This serves as the high-affinity "warhead" that binds to CRBN.

-

The Linker Moiety (-CH2CONH-C2-COOH): This is a flexible chain that extends from the pomalidomide core. The terminal carboxylic acid (-COOH) is a crucial reactive handle. It allows for straightforward covalent conjugation to a linker containing a primary amine, enabling the attachment of a POI-binding ligand.[18][20]

Therefore, the "mechanism of action" of this specific molecule is to function as the CRBN-recruiting component of a custom-designed PROTAC. Its purpose is to be chemically linked to another small molecule that targets a specific disease-causing protein, thereby creating a bridge to the degradation machinery.

Part 4: The PROTAC Mechanism in Action

When Pomalidomide-CH2CONH-C2-COOH is incorporated into a complete PROTAC, it enables a catalytic cycle of targeted protein degradation.

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI (via its POI ligand) and the CRBN E3 ligase complex (via its pomalidomide ligand). This forms a transient, productive POI-PROTAC-CRBN ternary complex .[8][22] The stability and geometry of this complex are critical for efficient degradation.

-

Proximity-Induced Ubiquitination: Within the ternary complex, the E3 ligase transfers ubiquitin from an E2 enzyme to surface-exposed lysine residues on the POI.[22]

-

Proteasomal Degradation: The now poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.[8]

-

Catalytic Cycle: After inducing ubiquitination, the PROTAC molecule dissociates from the complex and is free to bind to another POI and E3 ligase, initiating another round of degradation.[7][22] This catalytic nature means that sub-stoichiometric amounts of the PROTAC can lead to the degradation of a large amount of the target protein.[7]

Part 5: Key Experimental Protocols for Mechanistic Validation

To validate the mechanism of a novel PROTAC synthesized using Pomalidomide-CH2CONH-C2-COOH, a series of biochemical and cell-based assays are required.

Protocol 1: Cellular Target Degradation by Western Blot

Objective: To determine if the PROTAC induces dose- and time-dependent degradation of the POI in a cellular context.

Methodology:

-

Cell Seeding: Plate cells (e.g., a relevant cancer cell line expressing the POI and CRBN) in 6-well plates and allow them to adhere overnight.

-

PROTAC Treatment (Dose-Response): Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

PROTAC Treatment (Time-Course): Treat cells with a fixed concentration of the PROTAC (e.g., the concentration that gives >80% degradation) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Normalize protein amounts, separate lysates by SDS-PAGE, and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the POI. Also, probe for a loading control (e.g., GAPDH, β-actin).

-

Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the protein bands. Quantify band intensity to determine the percentage of POI degradation relative to the vehicle control.

| Parameter | Description | Typical Value |

| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein. | 1 - 100 nM |

| Dₘₐₓ | The maximal percentage of protein degradation achieved. | > 90% |

| Hook Effect | A phenomenon where degradation efficiency decreases at very high PROTAC concentrations due to the formation of binary (PROTAC-POI or PROTAC-CRBN) instead of ternary complexes. | Observed at >10 µM |

Protocol 2: Confirmation of CRBN and Proteasome-Dependence

Objective: To confirm that the observed degradation is mediated by the recruited CRBN E3 ligase and the proteasome.

Methodology:

-

Cell Seeding and Treatment: Seed cells as described in Protocol 1.

-

Co-treatment:

-

Proteasome Dependence: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 1 µM Carfilzomib) for 1-2 hours. Then, add the PROTAC at its effective concentration and incubate for the optimal degradation time.

-

CRBN Dependence: Pre-treat cells with a competitor that binds CRBN, such as free pomalidomide (e.g., 10 µM), for 1-2 hours before adding the PROTAC.

-

-

Controls: Include wells with vehicle only, PROTAC only, and inhibitor only.

-

Analysis: Perform cell lysis, protein quantification, and Western Blot as described in Protocol 1.

-

Expected Outcome: Degradation of the POI should be rescued (i.e., blocked) in the presence of the proteasome inhibitor and the CRBN competitor, confirming the mechanism of action.[23]

Protocol 3: In Vitro Ubiquitination Assay

Objective: To biochemically demonstrate that the PROTAC induces poly-ubiquitination of the POI in a CRBN-dependent manner.

Methodology:

-

Reagents: Assemble purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), CRL4-CRBN E3 ligase complex, HA-tagged ubiquitin, and the POI.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, the purified enzymes, HA-ubiquitin, and the POI.

-

Treatment: Add the PROTAC at various concentrations or a vehicle control (DMSO).

-

Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for ubiquitination.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Analysis: Analyze the reaction products by Western Blot using an antibody against the POI or the HA-tag.

-

Expected Outcome: A high-molecular-weight smear or ladder of bands above the unmodified POI band will appear in the PROTAC-treated lanes, indicating poly-ubiquitination. This should not occur in lanes without the PROTAC or without the CRBN complex.[24]

Conclusion

Pomalidomide-CH2CONH-C2-COOH represents a pivotal advancement in medicinal chemistry, embodying the principles of targeted protein degradation. Its mechanism of action is not that of a direct therapeutic but as a highly specific and potent E3 ligase-recruiting moiety for the construction of PROTACs. By providing a reliable "hook" into the cell's ubiquitin-proteasome system via the CRBN E3 ligase, it enables the development of novel therapeutics capable of eliminating previously "undruggable" proteins. Understanding its function through the lens of ternary complex formation, proximity-induced ubiquitination, and catalytic degradation—validated by a rigorous suite of biochemical and cellular assays—is essential for any researcher or drug developer working at the cutting edge of this transformative technology.

References

-

Myeloma Australia. Pomalidomide (Pomalyst®). Available from: [Link].

-

Wikipedia. Pomalidomide. Available from: [Link].

-

R Discovery. What are the molecular and cellular mechanisms involved in the action of Pomalidomide? Available from: [Link].

-

Rios-Tamayo, R., et al. (2017). Pomalidomide in the treatment of multiple myeloma: design, development. Drug Design, Development and Therapy, 11, 2511–2521. Available from: [Link].

-

Wysocka, M., et al. (2025). PROTAC Technology as a New Tool for Modern Pharmacotherapy. International Journal of Molecular Sciences, 26(10), 5489. Available from: [Link].

-

Frontiers. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. (2024). Available from: [Link].

-

Creative Diagnostics. Ubiquitin-Proteasome Pathway. Available from: [Link].

-

U.S. Food and Drug Administration. (2012). Pharmacology/Toxicology NDA Review and Evaluation for Pomalyst (pomalidomide). Available from: [Link].

-

Drug Discovery News. What are PROTACs? Mechanisms, advantages, and challenges. (2025). Available from: [Link].

-

Ciechanover, A. (2005). The ubiquitin-proteasome pathway: The complexity and myriad functions of protein death. Proceedings of the National Academy of Sciences, 102(43), 15341-15342. Available from: [Link].

-

An, J., et al. (2017). Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library. ACS Chemical Biology, 12(9), 2324–2331. Available from: [Link].

-

Wikipedia. Cereblon E3 ligase modulator. Available from: [Link].

-

Shimizu, T., et al. (2021). PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates. Nature Communications, 12, 6593. Available from: [Link].

-

Needham, S., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. RSC Medicinal Chemistry, 12(2), 263–268. Available from: [Link].

-

Nguyen, T., et al. (2017). p97/VCP promotes degradation of CRBN substrate glutamine synthetase and neosubstrates. Proceedings of the National Academy of Sciences, 114(30), E6047–E6054. Available from: [Link].

-

SlideShare. The Ubiquitin- Proteasome System. (2015). Available from: [Link].

-

Faust, T. B., et al. (2019). Single subunit degradation of WIZ, a lenalidomide- and pomalidomide-dependent substrate of E3 ubiquitin ligase CRL4CRBN. bioRxiv. Available from: [Link].

-

Alhadidi, S., et al. (2024). Cereblon E3 Ligase Modulators Mezigdomide and Iberdomide in Multiple Myeloma. Clinical Lymphoma, Myeloma & Leukemia. Available from: [Link].

-

Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(14), 5969-5989. Available from: [Link].

-

de Melo, F. F., et al. (2021). Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment. European Journal of Medicinal Chemistry, 213, 113175. Available from: [Link].

-

BINASSS. Cereblon-Targeting Ligase Degraders in Myeloma. Available from: [Link].

-

Frontiers. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma. (2023). Available from: [Link].

-

Lopatniuk, M., et al. (2021). The Ubiquitin–Proteasome System in Immune Cells. International Journal of Molecular Sciences, 22(19), 10397. Available from: [Link].

-

ResearchGate. Biochemical and cell-based analyses of 6-position-modified lenalidomides. Available from: [Link].

-

SCIEX. Rapid bioanalysis of pomalidomide at sub-ng/mL levels in human plasma. Available from: [Link].

-

U.S. Food and Drug Administration. (2012). Pharmacology and Toxicology Review of NDA 204026. Available from: [Link].

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. adipogen.com [adipogen.com]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. The Ubiquitin–Proteasome System in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. revvity.co.jp [revvity.co.jp]

- 8. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 9. myeloma.org.au [myeloma.org.au]

- 10. dovepress.com [dovepress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 13. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 14. binasss.sa.cr [binasss.sa.cr]

- 15. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 20. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pomalidomide | E3 ligase ligand | TNFa inhibitor | anti-angiogenic agent | immunomodulator | CAS 19171-19-8 | CC-4047 | actimid | InvivoChem [invivochem.com]

- 22. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 23. biorxiv.org [biorxiv.org]

- 24. researchgate.net [researchgate.net]

Technical Guide: Structure and Synthesis of Pomalidomide-CH2CONH-C2-COOH

This guide details the structural architecture, synthesis, and application of Pomalidomide-CH2CONH-C2-COOH (CAS: 2225940-50-9 / Generic), a critical E3 ligase ligand-linker conjugate used in Targeted Protein Degradation (TPD).

Executive Summary

Pomalidomide-CH2CONH-C2-COOH is a functionalized "linker-ligand" intermediate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[] It combines the Cereblon (CRBN)-recruiting moiety of Pomalidomide with a linear, hydrophilic amide-alkyl linker terminating in a carboxylic acid.

This molecule solves a specific problem in PROTAC design: it provides a "minimalist" exit vector from the Pomalidomide 4-amino position, extending the reach via a glycine-beta-alanine motif to facilitate conjugation with target protein ligands containing primary amines.

| Property | Specification |

| Formula | C₁₈H₁₈N₄O₇ |

| Molecular Weight | 402.36 Da |

| Classification | E3 Ligase Ligand-Linker Conjugate |

| Core Ligand | Pomalidomide (Cereblon Binder) |

| Linker Type | Amido-Alkyl (Glycyl-β-Alanine derivative) |

| Reactive Handle | Carboxylic Acid (-COOH) |

Structural Architecture & Logic

The molecule is composed of three distinct functional domains, each serving a specific mechanistic role in the formation of a ternary complex (Target-PROTAC-E3 Ligase).

Domain Breakdown

-

The Warhead (CRBN Ligand):

-

Structure: 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide).[2]

-

Function: Binds to the thalidomide-binding domain of Cereblon (CRBN).[3]

-

Critical Feature: The glutarimide ring (2,6-dioxopiperidine) is the pharmacophore responsible for hydrogen bonding with CRBN (specifically Trp380 and His386). Note: This ring is susceptible to hydrolysis at high pH.

-

-

The Exit Vector (C4-Amine):

-

Modification: The 4-amino group of the phthalimide ring serves as the attachment point.

-

Logic: X-ray crystallography confirms that substitutions at the C4 position protrude into the solvent, minimizing steric clash with the CRBN protein surface.

-

-

The Linker (Spacer):

-

Sequence: -NH-CH2-CO-NH-CH2-CH2-COOH

-

Chemistry: A glycine spacer (-NH-CH2-CO-) linked to a β-alanine spacer (-NH-CH2-CH2-COOH).

-

Properties: The internal amide bond (-CONH-) adds rigidity and hydrogen-bonding potential, improving solubility compared to pure alkyl chains. The "C2" ethyl spacer provides a short, defined distance to the conjugation handle.

-

Visualization of Signaling & Structure

The following diagram illustrates the structural connectivity and the synthesis logic.

Caption: Structural connectivity of Pomalidomide-CH2CONH-C2-COOH, highlighting the modular assembly from the E3 ligase core to the reactive acid handle.

Synthesis Protocol

Expertise Warning: The synthesis of Pomalidomide derivatives requires strict pH control. The glutarimide ring is unstable in strong bases (e.g., NaOH, KOH) and can ring-open within minutes. The protocol below uses DIPEA (Hunig's base) to maintain basicity for reaction without destroying the pharmacophore.

Retrosynthetic Analysis

The molecule is assembled via a stepwise elongation strategy:

-

Alkylation: Pomalidomide + tert-butyl bromoacetate.

-

Deprotection: Removal of t-butyl ester.

-

Amide Coupling: Reaction with β-alanine tert-butyl ester.

-

Final Deprotection: Acidic cleavage to yield the free acid.

Step-by-Step Methodology

Step 1: N-Alkylation (Introduction of Glycine Spacer)

-

Reagents: Pomalidomide (1.0 eq), tert-Butyl bromoacetate (1.2 eq), DIPEA (2.5 eq), KI (catalytic).

-

Solvent: DMF (Anhydrous).

-

Protocol:

-

Dissolve Pomalidomide in DMF under N₂ atmosphere.

-

Add DIPEA and catalytic KI (to accelerate substitution via Finkelstein reaction).

-

Add tert-butyl bromoacetate dropwise.

-

Heat to 90°C for 12–16 hours. Note: High temperature is required due to the low nucleophilicity of the aniline nitrogen.

-

Workup: Dilute with ethyl acetate, wash with water (3x) to remove DMF. Dry over MgSO₄.

-

Purification: Silica flash chromatography (Hexane/EtOAc).

-

Step 2: Selective Hydrolysis

-

Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane).

-

Protocol:

-

Dissolve the intermediate in DCM/TFA (1:1 ratio).

-

Stir at Room Temperature (RT) for 2 hours.

-

Concentrate in vacuo.

-

Result: Pomalidomide-CH₂-COOH (Pomalidomide-Glycine acid).

-

Step 3: Amide Coupling (Linker Extension)

-

Reagents: Pomalidomide-Glycine acid (1.0 eq), β-Alanine tert-butyl ester HCl (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

-

Solvent: DMF.

-

Protocol:

-

Dissolve Pomalidomide-Glycine acid in DMF.

-

Add DIPEA and HATU. Stir for 15 mins to activate the acid.

-

Add β-Alanine tert-butyl ester.

-

Stir at RT for 4–6 hours.

-

Validation: Monitor by LC-MS for mass shift corresponding to the coupled ester.

-

Step 4: Final Deprotection

-

Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.

-

Protocol:

-

Treat the coupled ester with TFA/DCM.

-

Stir for 1–2 hours.

-

Evaporate solvent.

-

Precipitation: Add cold diethyl ether to precipitate the final product.

-

Final Yield: Yellow solid.

-

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway for generating Pomalidomide-CH2CONH-C2-COOH from the Pomalidomide parent scaffold.

Analytical Characterization (QC)

To ensure the integrity of the "Self-Validating System," the following analytical benchmarks must be met.

LC-MS Profile

-

Expected Mass: [M+H]⁺ = 403.37 Da.

-

Purity Requirement: >95% by UV (254 nm).

-

Contaminants: Watch for N-alkylation at the glutarimide nitrogen (a common byproduct if base is too strong). This byproduct is inactive against CRBN.

NMR Diagnostics (¹H NMR, DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Assignment | Structural Confirmation |

| 11.1 ppm | Singlet (Broad) | Glutarimide NH | Confirms intact glutarimide ring. |

| 8.1 ppm | Triplet | Amide NH | Confirms linker amide bond formation. |

| 7.0 - 7.6 ppm | Multiplet | Aromatic H | Pomalidomide phthalimide core. |

| 3.8 ppm | Singlet/Doublet | N-CH₂-CO | Glycine methylene attached to aniline. |

| 2.4 - 2.6 ppm | Multiplet | -CH₂-CH₂- | β-Alanine ethyl chain. |

Application in PROTAC Design

Conjugation Strategy

The terminal carboxylic acid is designed for amide coupling to a target ligand possessing a primary or secondary amine.

-

Activation: Use EDC/NHS to create an active ester, or HATU/DIPEA for direct coupling.

-

Solubility: The linker's amide bond improves water solubility compared to pure alkyl linkers (e.g., Pomalidomide-C5-COOH), making it suitable for lipophilic target ligands.

Linker Length Considerations

The "CH2CONH-C2" linker provides a short-to-medium length spacer (approx. 6–8 Å).

-

Best For: Targets where the binding pocket is shallow or near the surface.

-

Comparison: Shorter than PEG3/PEG4 linkers; more rigid than pure PEG chains.

References

-

Chamberlain, P.P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Retrieved from [Link]

-

PubChem. Pomalidomide-linker Conjugate Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

Sources

The Amide Linker in PROTAC Design: A Technical Guide to Navigating Structure, Synthesis, and Biological Function

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[3][4] While often considered a simple spacer, the linker plays a critical and multifaceted role in determining a PROTAC's overall efficacy. Among the various linker chemistries, the amide bond is a frequently employed functional group, prized for its synthetic tractability and structural influence.[5] This in-depth technical guide provides a comprehensive exploration of the amide linker's role in PROTAC design, offering researchers, scientists, and drug development professionals a detailed understanding of its impact on synthesis, structure-activity relationships (SAR), ternary complex formation, and drug metabolism and pharmacokinetic (DMPK) properties. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references to empower the rational design of next-generation protein degraders.

The Amide Bond: A Cornerstone of PROTAC Synthesis and Structure

The amide bond is a ubiquitous functional group in PROTAC linkers, primarily due to the reliability and robustness of amide coupling reactions.[5][6] This synthetic convenience allows for the late-stage connection of complex warhead and E3 ligase ligand fragments, streamlining the assembly of PROTAC libraries for screening and optimization.[7][8]

Synthetic Strategies for Amide Linker Incorporation

The formation of an amide bond is a cornerstone of peptide chemistry and has been extensively optimized for small molecule synthesis. In the context of PROTACs, several common strategies are employed:

-

Standard Amide Coupling: This involves the reaction of a carboxylic acid with an amine, typically activated by a coupling reagent. Common reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[5]

-

Acyl Halide Chemistry: Conversion of a carboxylic acid to a more reactive acyl chloride or fluoride allows for direct reaction with an amine. This method is highly efficient but can be sensitive to other functional groups within the PROTAC precursors.[9]

-

Solid-Phase Synthesis: For the rapid generation of PROTAC libraries with diverse linkers, solid-phase synthesis offers a powerful approach. One of the binding partners (either the warhead or the E3 ligase ligand) is immobilized on a solid support, and the linker and the other binding partner are sequentially added. This methodology facilitates purification and allows for high-throughput synthesis.

Experimental Protocol: Representative Amide Coupling for PROTAC Synthesis

This protocol outlines a general procedure for the amide coupling of a carboxylic acid-functionalized warhead with an amine-functionalized E3 ligase ligand-linker intermediate.

Materials:

-

Carboxylic acid-functionalized warhead (1.0 eq)

-

Amine-functionalized E3 ligase ligand-linker (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve the carboxylic acid-functionalized warhead in anhydrous DMF under an inert atmosphere.

-

Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the amine-functionalized E3 ligase ligand-linker to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Self-Validation: The success of the coupling reaction is confirmed by LC-MS analysis, which will show the disappearance of the starting materials and the appearance of a new peak corresponding to the mass of the desired PROTAC. Further characterization by 1H and 13C NMR spectroscopy will confirm the structure of the final product.

Structural Implications of the Amide Bond

The amide bond possesses unique structural features that significantly influence the overall conformation and properties of the PROTAC linker.

-

Planarity and Rigidity: The partial double-bond character of the C-N bond restricts rotation, resulting in a planar amide group. This planarity can introduce a degree of rigidity into the linker, which can be advantageous for pre-organizing the PROTAC into a conformation conducive to ternary complex formation.[10]

-

Hydrogen Bonding Capability: The amide N-H group is a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions can influence intramolecular folding of the PROTAC, affecting its three-dimensional shape and physicochemical properties.[11][12] Intramolecular hydrogen bonds (IMHBs) can shield polar groups, potentially improving cell permeability.[13]

The Amide Linker's Impact on Ternary Complex Formation and Degradation Efficacy

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and an E3 ligase.[14] The linker, including its amide components, is a critical determinant of the geometry and stability of this complex.

Linker Conformation and Ternary Complex Cooperativity

The conformation adopted by the linker dictates the relative orientation of the warhead and the E3 ligase ligand. An optimal linker will facilitate favorable protein-protein interactions between the POI and the E3 ligase, leading to positive cooperativity and a more stable ternary complex.[14] The rigidity imparted by amide bonds can reduce the entropic penalty of complex formation. However, an improperly designed rigid linker can also introduce steric clashes that prevent productive complex assembly.[3]

The "Hook Effect" and Linker Design

A common phenomenon observed with PROTACs is the "hook effect," where at high concentrations, the degradation efficiency decreases.[1] This is attributed to the formation of binary complexes (POI-PROTAC or E3-PROTAC) that are unable to form the productive ternary complex. The properties of the linker, including the presence of amide bonds, can influence the onset and severity of the hook effect. A linker that promotes strong positive cooperativity in the ternary complex can help to mitigate the hook effect.

Navigating the DMPK Challenges: The Amide Linker's Role in "Beyond Rule of Five" Space

PROTACs typically fall into the "beyond Rule of Five" (bRo5) chemical space due to their high molecular weight and number of hydrogen bond donors and acceptors.[6] This presents significant challenges for achieving favorable drug metabolism and pharmacokinetic (DMPK) properties, particularly cell permeability and oral bioavailability.[15]

Amide Bonds and Cell Permeability

The hydrogen bonding capacity of amide groups can be a double-edged sword. While beneficial for target engagement and linker conformation, exposed amide N-H groups are significant hydrogen bond donors that can negatively impact passive membrane permeability.[16] Linkers containing centrally located amide bonds may favor more elongated conformations with a high solvent-accessible polar surface area, which is detrimental to cell permeability.[11][12]

Table 1: Impact of Amide vs. Ester Linkers on PROTAC Properties

| Property | Amide Linker | Ester Linker | Rationale |

| Synthetic Accessibility | High | Moderate | Robust and well-established amide coupling protocols.[6] |

| Chemical Stability | High | Lower (susceptible to hydrolysis) | Amides are generally more resistant to chemical and enzymatic cleavage. |

| Cell Permeability | Generally Lower | Generally Higher | Amides are hydrogen bond donors, increasing polarity and reducing passive diffusion. Esters are less polar.[6][13] |

| Ternary Complex Affinity | Can be higher | Can be lower | The N-H of the amide can participate in beneficial hydrogen bonding within the ternary complex. |

| Degradation Potency | Variable | Can be higher | Improved permeability of ester-PROTACs can lead to higher intracellular concentrations and more potent degradation, despite potentially weaker ternary complex affinity.[6] |

The Amide-to-Ester Substitution Strategy

A key strategy to improve the permeability of PROTACs is the bioisosteric replacement of an amide bond with an ester bond.[6][13] Esters are less polar and lack the hydrogen bond donating N-H group, which can lead to a significant increase in cell permeability.[17] Studies have shown that this amide-to-ester substitution can result in more potent degraders, even if the ester-containing PROTAC exhibits weaker binary and ternary complex affinities in biochemical assays.[18] This highlights that for many PROTACs, cellular permeability is a limiting factor for overall efficacy.[18]

Metabolic Stability

The linker is often a site of metabolic modification. While amides are generally considered to be metabolically stable, they can be subject to hydrolysis by amidases. Replacing an amide with a more metabolically stable group or modifying the surrounding chemical environment to sterically hinder enzymatic access can improve the pharmacokinetic profile of a PROTAC.[19]

Future Directions and Conclusion

The linker is no longer an afterthought in PROTAC design but a critical element that requires careful optimization. While the amide bond offers synthetic convenience, its impact on physicochemical properties, particularly cell permeability, necessitates a nuanced approach to its use. The strategic replacement of amides with other functional groups, such as esters, or the incorporation of amide bonds within more rigid or conformationally constrained linker architectures, will continue to be important strategies for developing orally bioavailable and efficacious PROTAC drugs.[3][10]

The future of PROTAC linker design will likely involve a greater reliance on computational modeling and structural biology to predict the conformational preferences of linkers and their impact on ternary complex formation.[20][21] This rational design approach, combined with innovative synthetic methodologies, will accelerate the development of PROTACs with improved drug-like properties, ultimately expanding the therapeutic potential of targeted protein degradation.

References

- Solid‐Phase Parallel Synthesis of Photocleavable Bifunctional Molecules Enables Efficient Phenotypic Protein Degrader Discovery. (2025).

- Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PMC.

- Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. (n.d.). SciSpace.

- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). PMC - NIH.

- Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2022, September 28). PMC.

- Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (n.d.).

- Application Notes and Protocols for the Synthesis of PROTACs with a C5 Amine Linker. (n.d.). Benchchem.

- Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2022, May 23).

- Overview of PROTAC Linkers. (n.d.). ChemPep.

- Novel approaches for the rational design of PROTAC linkers. (2020, October 30).

- Linkers in PROTACs. (n.d.). Precise PEG.

- Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022, June 20). ACS Medicinal Chemistry Letters.

- Proteolysis targeting chimera. (n.d.). Wikipedia.

- Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. (2024, April 11). No source title found.

- Current strategies for the design of PROTAC linkers: a critical review. (2024, March 17). ePrints Soton.

- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2021, June 9).

- Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022, April 29). Semantic Scholar.

- A Researcher's Guide to PROTAC Ternary Complex Characterization: The Critical Role of the Linker. (n.d.). Benchchem.

- From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degrad

- Novel approaches for the rational design of PROTAC linkers. (2020, October 30). PMC.

- Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conform

- Rationalizing PROTAC-mediated Ternary Complex Form

- Tackling the DMPK challenges of developing PROTAC drugs. (2022, April 15). No source title found.

- Amide-to-Ester Substitution as a Strategy for Optimising PROTAC Permeability and Cellular Activity. (2022, June 20). YouTube.

- Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. (2021, July 5). Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage - DOI.

Sources

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. ccspublishing.org.cn [ccspublishing.org.cn]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 5. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 10. chempep.com [chempep.com]

- 11. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]

- 20. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

Carboxylic acid functional group in PROTAC linkers

Title: The Carboxylic Acid Motif in PROTAC Linkers: Synthetic Utility, Physicochemical Trade-offs, and Bioisosteric Strategies

Executive Summary

In the architecture of Proteolysis Targeting Chimeras (PROTACs), the carboxylic acid functional group plays a paradoxical role. While it is rarely desirable as a free, ionized moiety in the final linker chain due to permeability penalties, it is the predominant synthetic handle for assembling the "Linker-Ligand" conjugate. This guide analyzes the carboxylic acid not just as a chemical group, but as a strategic "exit vector" interface. We explore its conversion into amides and esters to modulate Topological Polar Surface Area (TPSA) , its role in solubility-permeability trade-offs , and advanced bioisosteric replacements for optimizing oral bioavailability.

The Physicochemical Paradox: Solubility vs. Permeability

The fundamental challenge in PROTAC design is maintaining cell permeability (passive diffusion) for a molecule that often exceeds 800 Da (Beyond Rule of 5). The carboxylic acid group (

The "Hidden" Acid Strategy

Successful PROTACs typically utilize carboxylic acids as transient synthetic precursors rather than permanent linker features. The acid reacts with an amine on the E3 ligase ligand or Protein of Interest (POI) ligand to form an amide bond .

-

Free Acid Linker: High Solubility, Low Permeability (LogD < 0). Rarely used in final drugs.

-

Amide Linker (Acid-derived): Moderate Solubility, Moderate Permeability. Standard industry approach.

-

Ester Linker (Acid-derived): Low Solubility, High Permeability. Emerging strategy to mask H-bond donors.

Quantitative Impact on Drug-Like Properties

The following table summarizes how the state of the carboxylic acid motif impacts key physicochemical descriptors.

| Motif State | Functional Group | Charge (pH 7.[1]4) | H-Bond Donors (HBD) | Impact on Permeability | Impact on Solubility |

| Precursor | Carboxylic Acid (-COOH) | Anionic (-) | 1 | Critical Liability (Blocked) | High (favorable) |

| Standard | Amide (-CONH-) | Neutral | 1 (NH) | Moderate (Polar surface penalty) | Moderate |

| Optimized | Ester (-COO-) | Neutral | 0 | High (No HBD penalty) | Low |

| Bioisostere | Tetrazole | Anionic (-) | 1 | Variable (Lipophilic anion) | High |

Synthetic Workflows: The Carboxylic Acid as an Anchor[2]

The carboxylic acid is the most versatile "handle" for connecting alkyl or PEG linkers to ligands (e.g., VHL-amine or Thalidomide-amine).

Protocol: High-Efficiency Amide Coupling (HATU Method)

Context: This protocol is the industry standard for attaching a carboxylic acid-terminated linker to a poorly nucleophilic aniline (common in Lenalidomide/Pomalidomide derivatives).

Materials:

-

Linker-Acid (1.0 eq)

-

Ligand-Amine (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Solvent: Anhydrous DMF

Step-by-Step Methodology:

-

Activation: Dissolve the Linker-Acid in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes to deprotonate the acid.

-

Coupling Agent: Add HATU in one portion. The solution typically turns yellow. Stir for 10 minutes to form the activated O-azabenzotriazole ester.

-

Addition: Add the Ligand-Amine. If the amine is a salt (e.g., HCl salt), add an extra 1.0 eq of DIPEA.

-

Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LC-MS for the consumption of the amine (limiting reagent).

-

Workup: Dilute with EtOAc, wash with saturated

(to remove unreacted acid/HATU byproducts), water, and brine. Dry over

Expert Insight: For extremely sterically hindered amines, switch from HATU to COMU or generate the acid chloride (using Ghosez's reagent) to force the reaction.

Visualization: Synthetic Decision Tree

The following diagram illustrates the decision logic for utilizing carboxylic acid linkers based on the nucleophilicity of the ligand.

Caption: Decision matrix for synthesizing PROTACs via carboxylic acid handles, highlighting the pivot to esterification when TPSA limits permeability.

Advanced Linker Design: The "Chameleonic" Effect

Recent research highlights the importance of chameleonic linkers —structures that fold in lipophilic environments (membranes) to hide polar groups (like the amide derived from the acid) and extend in aqueous cytosol.

Amide-to-Ester Substitution

A powerful strategy to improve permeability without changing the linker length is replacing the amide bond with an ester.

-

Mechanism: The amide nitrogen acts as a Hydrogen Bond Donor (HBD). Removing this HBD by using an ester (oxygen) reduces the desolvation energy required to enter the lipid bilayer.

-

Evidence: VHL-based PROTACs showed a >10-fold increase in permeability when the linker-ligand attachment was switched from amide to ester [1].

Bioisosteres: Tetrazoles

While less common in linkers than in warheads, tetrazoles are bioisosteres of carboxylic acids.[2][3][4]

-

Pros: They are lipophilic anions (LogP is higher than carboxylate) and resist some metabolic hydrolysis.[3]

-

Cons: They still carry a negative charge at physiological pH, often requiring prodrug strategies (e.g., alkylation of the tetrazole) to cross membranes effectively.

Mandatory Visualization: Physicochemical Logic

This diagram explains the causal relationship between the carboxylic acid derivative and the cellular fate of the PROTAC.

Caption: Causal flow of linker chemistry choices. Route B (Ester) is favored for permeability but carries metabolic risks compared to Route A (Amide).

References

-

Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Source: Journal of Medicinal Chemistry [Link][5]

-

Current strategies for the design of PROTAC linkers: a critical review. Source: Exploration of Targeted Anti-tumor Therapy [Link]

-

Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Source: ACS Medicinal Chemistry Letters [Link][1]

-

A Database of PROTAC Structures (Maple et al.). Source: Database of over 400 published degrader structures highlighting linker prevalence. [Link]

Sources

Pomalidomide-Based PROTAC Building Blocks: Strategic Functionalization & Synthesis

This in-depth technical guide details the strategic design, synthesis, and optimization of Pomalidomide-based building blocks for Proteolysis Targeting Chimeras (PROTACs).[1][2]

Executive Summary

Pomalidomide (POM) has eclipsed Thalidomide as the preferred Cereblon (CRBN) E3 ligase ligand in modern PROTAC design.[1] Its superior binding affinity (

This guide provides a rigorous analysis of Pomalidomide functionalization, focusing on the C4-amino and C5 positions. It details self-validating synthesis protocols that avoid common pitfalls (such as glutarimide alkylation) and offers a blueprint for constructing high-fidelity PROTAC libraries.[1]

Molecular Architecture & Exit Vectors[1][3]

The Pomalidomide scaffold consists of two orthogonal domains: the Glutarimide ring (the "Warhead" that binds CRBN) and the Phthalimide ring (the "Handle" for linker attachment).

The Critical Binding Triad

The glutarimide ring contains a specific imide system (C=O, NH, C=O) that forms a tri-hydrogen bond network with the CRBN tri-tryptophan pocket (Trp380, Trp386, Trp400).[1]

-

Critical Rule: The glutarimide nitrogen (N-H) must remain free.[1] Alkylation or modification of this nitrogen abolishes CRBN binding.

Strategic Exit Vectors

To create a PROTAC, a linker must be attached to the Phthalimide ring without perturbing the Glutarimide binding mode.

| Exit Vector | Position | Chemical Nature | Utility |

| C4-Amino | C4 of Phthalimide | Aniline (Primary Amine) | The Gold Standard. Highly solvent-exposed.[1] Allows for SNAr or reductive amination. Used in majority of successful degraders. |

| C5-Position | C5 of Phthalimide | Aromatic Carbon | Selectivity Switch. Functionalization here (e.g., 5-fluoro) can reduce off-target degradation of zinc-finger proteins (e.g., IKZF1/3).[1] |

Visualization: The Pomalidomide Map

The following diagram illustrates the core structure and the distinction between the binding interface and the exit vectors.

Figure 1: Structural anatomy of Pomalidomide highlighting the forbidden glutarimide zone and the permissible C4/C5 exit vectors.[1]

Chemical Synthesis Protocols

The synthesis of Pomalidomide building blocks requires high chemoselectivity to distinguish between the aniline amine (C4) and the imide nitrogen. The most robust route utilizes 4-Fluorothalidomide as a "master key" intermediate.[1]

Protocol A: Synthesis of 4-Fluorothalidomide (The Precursor)

This protocol avoids the low yields of direct nitration/reduction sequences by using a fluorinated anhydride.

Reagents:

-

3-Aminopiperidine-2,6-dione hydrochloride (Glutarimide source)[1]

-

Sodium Acetate (NaOAc)[1]

-

Glacial Acetic Acid (AcOH)[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 3-Fluorophthalic anhydride (1.0 eq) and 3-Aminopiperidine-2,6-dione HCl (1.0 eq) in glacial acetic acid.

-

Buffering: Add NaOAc (3.0 eq) to buffer the HCl and catalyze the condensation.

-

Reflux: Heat the mixture to reflux (approx. 120°C) for 4–6 hours. Monitor by LC-MS for the formation of the imide (Mass M+1: ~277 Da).[1]

-

Workup: Cool to room temperature. The product, 4-Fluorothalidomide, typically precipitates.

-

Purification: Filter the solid, wash with water (to remove salts) and cold ethanol. Recrystallize from dioxane/ethanol if necessary.

Why this works: The 3-fluoro position on the anhydride becomes the 4-fluoro position on the thalidomide core due to the numbering convention change upon ring closure.

Protocol B: SNAr Functionalization (Creating the Linker)

This reaction exploits the electron-deficient nature of the phthalimide ring to displace the fluorine with a linker amine.

Reagents:

-

Linker-Amine (e.g., N-Boc-ethylenediamine or Amino-PEG-acid)[1]

-

DIPEA (N,N-Diisopropylethylamine)[1]

-

DMF or DMSO (Anhydrous)[1]

Step-by-Step Workflow:

-

Setup: Dissolve 4-Fluorothalidomide (1.0 eq) in anhydrous DMF.

-

Addition: Add the Linker-Amine (1.2 eq) and DIPEA (2.0 eq).

-

Reaction: Heat to 90°C for 12–24 hours. The solution will typically turn yellow/orange as the aniline derivative forms.

-

Monitoring: Monitor for the disappearance of the fluoro-starting material and appearance of the amino-product.

-

Isolation: Pour the reaction mixture into ice water. The Pomalidomide-Linker conjugate usually precipitates.[1] Filter and dry.[2]

-

Validation: Verify the integrity of the glutarimide ring by NMR (look for the characteristic triplet/doublet of doublets at ~2.0-2.9 ppm and the imide proton at ~11 ppm).

Synthesis Workflow Diagram

Figure 2: Convergent synthesis route for C4-functionalized Pomalidomide building blocks via SNAr.[1]

Physicochemical Considerations & Optimization

Amide vs. Alkyl Connections at C4

When attaching the linker to the C4-amino group, you have two chemical choices:

-

Alkylation (Secondary Amine): Result of the SNAr reaction (Protocol B) or reductive amination.[1]

-

Pros: Retains the H-bond donor capability of the aniline NH. Often mimics the electronic properties of the parent Pomalidomide.

-

Cons: Can be prone to oxidation if not carefully handled.

-

-

Amidation (Amide): Acylation of the aniline.

-

Pros: High stability.[5]

-

Cons: The electron-withdrawing carbonyl reduces the electron density of the phthalimide ring, which can alter the dipole and stacking interactions with CRBN.

-

Verdict:Alkylation (Secondary Amine) is generally preferred for retaining maximal CRBN affinity, unless SAR data suggests the target requires a specific vector orientation provided by the planar amide.

-

Linker Composition[1][7]

-

PEG Chains (Hydrophilic): Improve solubility and cell permeability.[1][6] Recommended for initial screening libraries.

-

Alkyl Chains (Hydrophobic): Provide rigidity.[1] Useful if the PEG chain collapses or interacts unfavorably with the binding pocket.

Quantitative Comparison (Reference Data)

The choice of ligand affects degradation potency.[1] The table below illustrates how Pomalidomide often outperforms Thalidomide, though Lenalidomide is also a strong contender.

| Ligand Scaffold | Binding Affinity ( | Molecular Weight | TPSA | Primary Use Case |

| Thalidomide | ~250 nM | 258.2 Da | 83 Ų | "Glue" degraders; smaller targets.[1] |

| Pomalidomide | ~157 nM | 273.2 Da | 109 Ų | General purpose PROTACs; high potency. |

| Lenalidomide | ~178 nM | 259.2 Da | 87 Ų | Improved stability (lacks one C=O).[1] |

References

-

Chamberlain, P. P., et al. (2014).[1] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link

-

Fischer, E. S., et al. (2014).[1] Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Link[1]

-

Zhou, B., et al. (2018).[1][3] Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression. Journal of Medicinal Chemistry. Link[1]

-

Steinebach, C., et al. (2018).[1] Homo-PROTACs for the Chemical Knockdown of Cereblon. ACS Chemical Biology. Link[1]

-

BenchChem. (2025).[1] A Comparative Guide to Pomalidomide vs. Thalidomide-Based PROTACs. Link[1]

Sources

- 1. bavdegalutamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 4. Synthesis and evaluation of 4-[(18)F]fluorothalidomide for the in vivo studies of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Targeted Protein Degradation with Pomalidomide: A Technical Deep Dive

Topic: Introduction to Targeted Protein Degradation with Pomalidomide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has shifted the paradigm of drug discovery from "occupancy-driven" inhibition to "event-driven" elimination. Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), serves as a cornerstone in this field. It functions both as a standalone "molecular glue" and as a high-affinity E3 ligase ligand in Proteolysis-Targeting Chimeras (PROTACs). This guide provides a rigorous technical analysis of Pomalidomide’s mechanism within the CRL4-CRBN complex, its application in heterobifunctional degrader design, and the experimental workflows required to validate its activity.

Part 1: The Mechanistic Engine – CRL4-CRBN and Pomalidomide

The Ubiquitin-Proteasome System (UPS) and CRBN

Pomalidomide hijacks the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), specifically targeting the substrate receptor Cereblon (CRBN) . Under normal physiological conditions, CRBN recruits endogenous substrates (e.g., MEIS2) for ubiquitination. Pomalidomide binds to the thalidomide-binding domain (TBD) of CRBN, altering its surface topography. This alteration creates a de novo binding interface for "neosubstrates"—proteins that CRBN would not recognize natively.

Structural Basis of Binding

Pomalidomide contains a glutarimide ring and a phthalimide ring .

-

Glutarimide Ring: Inserts into a hydrophobic tri-tryptophan pocket (Trp380, Trp386, Trp400) on CRBN.[1] This mimics a uridine ring, acting as the primary anchor.

-

Phthalimide Ring: Protrudes from the pocket, serving as the solvent-exposed surface that recruits neosubstrates.

Neosubstrate Recruitment (Molecular Glue Activity)

Unlike traditional inhibitors, Pomalidomide induces the recruitment of C2H2 zinc-finger transcription factors, most notably IKZF1 (Ikaros) and IKZF3 (Aiolos) . The drug acts as a molecular bridge (glue), stabilizing a ternary complex between CRBN and the neosubstrate. This leads to the poly-ubiquitination of the neosubstrate and its subsequent proteasomal degradation.

Key Neosubstrates of Pomalidomide:

-

IKZF1/3: Critical for B-cell differentiation; degradation leads to anti-myeloma activity.

-

ARID2: A component of the PBAF chromatin-remodeling complex; Pomalidomide degrades ARID2 more efficiently than Lenalidomide.

-

SALL4: Linked to teratogenicity (limb defects); degradation results in developmental toxicity.

Signaling Pathway Visualization

The following diagram illustrates the Pomalidomide-mediated hijacking of the UPS.

Caption: Pomalidomide binds CRBN, enabling the CRL4 complex to ubiquitinate neosubstrates (or PROTAC-linked POIs) for proteasomal degradation.[1][2][3][4][5][6][7][][9][10][11]

Part 2: Pomalidomide in PROTAC Design

In PROTAC (Proteolysis-Targeting Chimera) design, Pomalidomide is utilized as the E3 ligase warhead.[2][11][] It is conjugated via a linker to a ligand targeting a Protein of Interest (POI).[4][11][13]

Comparative Analysis of IMiDs

Choosing the right E3 ligand is critical.[14] Pomalidomide often exhibits distinct physicochemical properties compared to Thalidomide and Lenalidomide.

Table 1: Comparison of IMiDs for TPD Applications

| Feature | Thalidomide | Lenalidomide | Pomalidomide |

| Structure | Phthalimide core | 4-amino-phthalimide (isoindolinone) | 4-amino-phthalimide (dione) |

| CRBN Affinity | Moderate (~250 nM) | High (~178 nM) | High (~157 nM) |

| Neosubstrate Profile | Weak IKZF1/3 degradation | Strong IKZF1/3, CK1α | Strong IKZF1/3, ARID2, PLZF |

| Linker Attachment | C4 or C5 (difficult chem) | C4 (via aniline) | C4 (via aniline) or C5 |

| Solubility | Low | Moderate | Low-Moderate |

| Primary Use | First-gen PROTACs | Standard PROTAC warhead | Potent warhead for difficult targets |

Linker Strategy & Exit Vectors

The success of a Pomalidomide-based PROTAC depends on the "exit vector"—the position where the linker is attached.

-

C4-Position (Aniline): The most common attachment point. The amino group at C4 is solvent-exposed and does not disrupt the critical hydrogen bonds between the glutarimide ring and CRBN.

-

C5-Position: An alternative vector that can alter the ternary complex geometry, potentially rescuing degradation if C4 attachment fails.

Design Rule: Linker length and composition (PEG vs. Alkyl) must be empirically optimized to avoid "clashes" that prevent ternary complex formation or "loose" interactions that fail to induce ubiquitination (The "Goldilocks Zone").

Part 3: Experimental Validation Workflows

Trustworthy TPD research requires rigorous validation to distinguish true degradation from transcriptional downregulation or off-target effects.

Standard Validation Protocol

Objective: Confirm that the loss of POI is due to CRBN-mediated proteasomal degradation.

Step-by-Step Methodology:

-

Dose-Response (DC50): Treat cells with increasing concentrations of PROTAC (e.g., 1 nM to 10 µM) for 16–24 hours. Analyze via Western Blot.

-

Time-Course: Treat at a fixed saturating concentration (e.g., 100 nM) and harvest at 0, 2, 4, 8, 16, 24 hours to determine degradation kinetics.

-

Rescue Experiments (The "Holy Trinity" of Controls):

-

Proteasome Inhibition: Pre-treat with MG132 (10 µM) or Carfilzomib for 2 hours before adding PROTAC. Expected Result: Degradation is blocked.

-

Neddylation Inhibition: Pre-treat with MLN4924 (1 µM) to block Cullin ring activation. Expected Result: Degradation is blocked.

-

Competition (Hook Effect): Co-treat with excess free Pomalidomide (10–50 µM). Expected Result: Degradation is prevented because free Pomalidomide saturates CRBN, preventing PROTAC binding.

-

Advanced Assays: Ternary Complex & Ubiquitination

-

HiBiT / NanoBRET: Use CRISPR-knockin HiBiT tags to measure degradation kinetics in live cells. NanoBRET can quantify the affinity of the PROTAC for CRBN and the POI inside the cell.

-

In Vitro Ubiquitination: Reconstitute purified E1, E2, CRL4-CRBN, Ubiquitin, and POI. Add PROTAC and monitor the formation of high-MW ubiquitin ladders on the POI via Western Blot.[15]

Validation Workflow Diagram

This workflow ensures self-validating logic in experimental design.

Caption: Logical flowchart for validating Pomalidomide-based PROTAC mechanism using orthogonal rescue and competition assays.

Part 4: References

-

Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide Source: NIH / Nature [Link]

-

Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells Source: Science [Link]

-

Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders Source: Chemical Society Reviews [Link]

-

Targeted Protein Degradation: Design Considerations for PROTAC Development Source: NIH / Cell Chemical Biology [Link]

-

PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates Source: Nature Communications [Link]

Sources

- 1. binasss.sa.cr [binasss.sa.cr]

- 2. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Folate-Guided Protein Degradation by Immunomodulatory Imide Drug-Based Molecular Glues and Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 5. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Leveraging Pomalidomide-CH2CONH-C2-COOH for PROTAC Design

Topic: Pomalidomide-CH2CONH-C2-COOH for Novel PROTAC Development Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide details the application of Pomalidomide-CH2CONH-C2-COOH (Molecular Formula: C₁₈H₁₈N₄O₇, MW: 402.36), a specialized E3 ligase ligand-linker conjugate. Unlike generic alkyl or PEG linkers, this building block incorporates a short, amide-containing spacer designed to enhance solubility and enforce specific spatial constraints between the Cereblon (CRBN) E3 ligase and a target protein. This guide provides a self-validating framework for synthesizing, characterizing, and biologically validating PROTACs derived from this scaffold.

Chemical Architecture & Design Logic

Structural Breakdown

The molecule consists of three distinct functional domains, each serving a critical role in the PROTAC mechanism of action (MOA):

-

E3 Ligase Anchor (Pomalidomide): A phthalimide-based ligand that binds the thalidomide-binding domain of CRBN.

-

Amide-Functionalized Linker (-CH₂CONH-):

-

Exit Vector: Attached at the C4-amino position of the phthalimide ring, the optimal exit vector for maintaining CRBN affinity.

-

Solubility: The internal amide bond breaks the lipophilicity of standard alkyl chains, improving the aqueous solubility of the final PROTAC.

-

-

Terminal Carboxylic Acid Handle (-CH₂CH₂-COOH):

-

Reactivity: A "C2" (ethyl) spacer ending in a carboxylic acid, ready for amide coupling with amine-bearing target ligands.

-

Flexibility: The ethyl chain provides limited rotational freedom, allowing for "induced fit" ternary complex formation without the high entropic penalty of longer PEG chains.

-

Design Logic Visualization

The following diagram illustrates the structural logic and the connectivity of the building block.

Figure 1: Structural decomposition of Pomalidomide-CH2CONH-C2-COOH showing the functional domains and conjugation logic.

Experimental Protocols: Synthesis & Conjugation

Pre-Synthesis Considerations

-

Purity Check: Ensure the Pomalidomide-CH2CONH-C2-COOH starting material is >95% pure (HPLC) to prevent non-degrading impurity competition.

-

Stoichiometry: Use a 1:1.2 ratio (Acid:Amine) to drive the reaction to completion, as the PROTAC linker is the more valuable component.

Protocol: Amide Coupling (HATU Method)

This protocol describes the conjugation of Pomalidomide-CH2CONH-C2-COOH to a target ligand containing a primary or secondary amine.

Reagents:

-

Pomalidomide-CH2CONH-C2-COOH (1 eq)

-

Target Ligand-NH₂ (1.0 - 1.2 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF or DMSO

Step-by-Step Workflow:

-

Activation: Dissolve Pomalidomide-CH2CONH-C2-COOH (0.1 mmol) in anhydrous DMF (1 mL). Add HATU (0.12 mmol) and DIPEA (0.3 mmol). Stir at Room Temperature (RT) for 15 minutes. Causality: Pre-activation ensures the formation of the active ester before the amine is introduced, reducing side reactions.

-

Coupling: Add the amine-bearing Target Ligand (0.1 - 0.12 mmol) to the reaction mixture.

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS. Look for the mass peak [M+H]+ corresponding to (Ligand + Linker - H₂O).

-

Quenching: Once complete, dilute with water (10 mL) and extract with Ethyl Acetate (3x) or precipitate directly if the product is insoluble in water.

-

Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

-

Validation: Verify structure via ¹H-NMR and HRMS. Key NMR signals: Pomalidomide aromatic protons (7.0–8.0 ppm) and the linker amide triplet.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for conjugating the linker-ligand to a target amine.

Biological Characterization & Validation

To establish the efficacy of the synthesized PROTAC, a self-validating screening cascade is required.

Quantitative Data Summary (Expected)

| Assay Type | Metric | Success Criteria | Notes |

| Binary Binding | Kd (CRBN) | < 1 µM | Ensure linker modification didn't destroy CRBN binding. |

| Degradation | DC₅₀ | < 100 nM | Concentration for 50% degradation. |

| Max Degradation | Dmax | > 80% | Depth of degradation is often more critical than potency. |

| Hook Effect | Concentration | > 10 µM | High concentrations should inhibit degradation (binary complex formation). |

Critical Assays

A. Ternary Complex Formation (NanoBRET)

Objective: Confirm the PROTAC recruits CRBN to the Target Protein. Protocol:

-

Transfect cells with Luciferase-tagged Target and HaloTag-CRBN.

-

Measure BRET signal.[5]

-

Control: Pre-treat with excess free Pomalidomide. If BRET signal decreases, the recruitment is specific to the Pomalidomide moiety [1].

B. Degradation Assay (Western Blot)

Objective: Measure DC₅₀ and Dmax. Protocol:

-

Treat cells with serial dilutions of PROTAC (e.g., 1 nM to 10 µM) for 16–24 hours.

-

Lyse cells and perform Western Blot.

-

Normalize target protein band intensity to a housekeeping protein (e.g., GAPDH).

-

Rescue Experiment: Co-treat with Proteasome Inhibitor (MG-132) or Neddylation Inhibitor (MLN4924). Degradation must be blocked to confirm the UPS mechanism [2].

Troubleshooting & Optimization

The "Hook Effect"

If degradation decreases at high concentrations (bell-shaped curve), this validates the mechanism but limits dosing.

-

Solution: The short linker (C2) in this molecule promotes tight ternary complexes. If the Hook Effect is too prominent, the cooperativity might be low. Consider testing a longer linker variant (e.g., PEG3) for comparison.

Solubility Issues

The amide bond in -CH2CONH- improves solubility over pure alkyl chains. However, if the final PROTAC is insoluble:

-

Protocol Adjustment: Dissolve the PROTAC in 100% DMSO (10 mM stock) and dilute into media slowly. Ensure final DMSO < 0.5%.

References

-

Chamberlain, P.P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Available at: [Link]

-

Zhou, B., et al. (2018).[6] Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Pomalidomide-amido-C3-COOH, 2162120-77-4 | BroadPharm [broadpharm.com]

- 3. Pomalidomide-PEG1-C2-N3, 2271036-44-1 | BroadPharm [broadpharm.com]

- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Synthesis Guide: Pomalidomide-CH2CONH-C2-COOH

Application Note & Protocol for PROTAC Linker Synthesis

Introduction & Scope

This application note details the synthesis of Pomalidomide-CH2CONH-C2-COOH (Systematic Name: 3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamido)propanoic acid).[]

This molecule is a critical E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).[2] It features the Pomalidomide core (recruiting Cereblon/CRBN) linked via a glycine-beta-alanine spacer to a terminal carboxylic acid. This acid handle allows for facile amide coupling to target protein ligands (e.g., JQ1, Dasatinib) or further chain extension.

Key Chemical Specifications

-

Molecular Formula: C₁₈H₁₈N₄O₇

-

Molecular Weight: 402.36 g/mol

-

Role: Cereblon (CRBN) recruiting moiety with an extended hydrophilic linker.

-

Solubility Profile: Low solubility in water/alcohols; soluble in DMSO and DMF.

Retrosynthetic Analysis & Strategy

To ensure high purity and minimize the formation of hydrolytic byproducts (glutarimide ring opening), a Convergent Synthesis Strategy is recommended over a linear stepwise approach.

The Logic:

-

Linear Approach (Risky): Alkylating Pomalidomide with glycine, deprotecting, and then coupling beta-alanine exposes the sensitive glutarimide ring to multiple reaction cycles and purification steps.

-

Convergent Approach (Recommended): We synthesize the complete linker side chain (Fragment B ) first. This linker is then coupled to Pomalidomide (Fragment A ) in a single alkylation step, followed by global deprotection. This reduces the time the Pomalidomide core spends in harsh conditions.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Experimental Protocol

Phase 1: Synthesis of Linker (Fragment B)

Target: tert-butyl 3-(2-bromoacetamido)propanoate

This step creates the alkylating agent containing the amide bond and the protected acid tail.

Reagents:

-

Bromoacetyl bromide (1.1 eq)

-

Beta-alanine tert-butyl ester hydrochloride (1.0 eq)

-

Triethylamine (TEA) or DIPEA (2.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Dissolution: In a round-bottom flask under N₂ atmosphere, dissolve Beta-alanine tert-butyl ester HCl (1.0 g, 5.5 mmol) in anhydrous DCM (20 mL).

-

Base Addition: Cool to 0°C. Add TEA (1.69 mL, 12.1 mmol) dropwise. Stir for 10 mins.

-

Acylation: Add Bromoacetyl bromide (0.53 mL, 6.05 mmol) dropwise over 15 minutes. Maintain temp at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Wash organic layer with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine. Dry over Na₂SO₄.[3][4]

-

Purification: Concentrate in vacuo. The product is usually pure enough for the next step. If not, purify via silica flash chromatography (0-30% EtOAc in Hexanes).

-

Yield Expectation: >85% (Colorless oil or white solid).

-

Phase 2: Alkylation of Pomalidomide (Coupling)

Target: tert-butyl 3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamido)propanoate

Critical Insight: Pomalidomide's aniline nitrogen is weakly nucleophilic.[5][6] High temperature and a polar aprotic solvent are required. Potassium Iodide (KI) is added to generate a transient, more reactive iodo-linker (Finkelstein reaction in situ).

Reagents:

-

Pomalidomide (1.0 eq)[7]

-

Fragment B (Linker from Phase 1) (1.2 - 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Potassium Iodide (KI) (0.2 eq) - Catalyst

-

DMF (Anhydrous) or DMSO

Procedure:

-

Setup: Charge a pressure vial or round-bottom flask with Pomalidomide (273 mg, 1.0 mmol), Fragment B (320 mg, 1.2 mmol), and KI (33 mg, 0.2 mmol).

-

Solvent: Add anhydrous DMF (5 mL). Ensure complete dissolution (Pomalidomide may require warming).

-

Activation: Add DIPEA (0.52 mL, 3.0 mmol).

-

Heating: Heat the mixture to 80-90°C for 12-16 hours.

-

Note: Do not exceed 100°C to prevent thermal decomposition of the glutarimide ring.

-

-